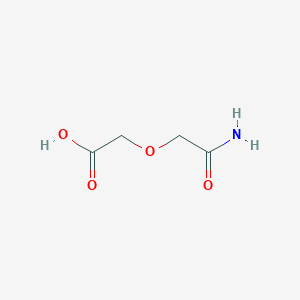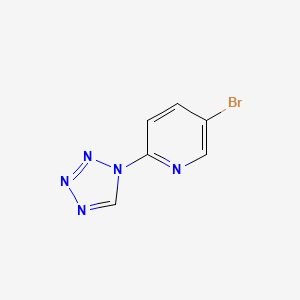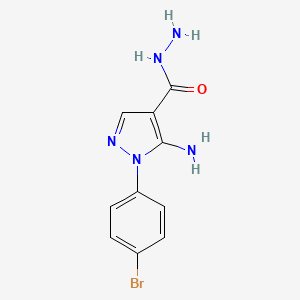
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
Overview
Description
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 78027-57-3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 1-benzyl-3-hydroxy-2,5-pyrrolidinedione .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is represented by the linear formula C11H11NO3 . The InChI code for this compound is 1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 .Physical And Chemical Properties Analysis
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Herbicidal Applications
“1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione” and its derivatives have been studied for their potential as herbicides . In the search for better herbicides, a series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones were prepared and their structure-activity relationships studied . The preliminary bioassay results indicated that some of them have high herbicidal activity against annual dicotyledonous and monocotyledonous plants . These compounds possessed both growth inhibiting and bleaching properties .
Drug Discovery
The pyrrolidine ring, which is a part of “1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione”, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This makes “1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione” a versatile scaffold for novel biologically active compounds .
Safety and Hazards
The safety information for 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H317, which suggest that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/clothing, rinsing cautiously with water for several minutes in case of eye contact, and removing contact lenses if present and easy to do .
properties
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPKAWKGCQTPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400560 | |
| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | |
CAS RN |
78027-57-3 | |
| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)










